molecular formula C9H15NO3 B12873345 4-Amino-5-(pentyloxy)furan-2(5H)-one

4-Amino-5-(pentyloxy)furan-2(5H)-one

Cat. No.: B12873345
M. Wt: 185.22 g/mol
InChI Key: ALQLFPBJFIRVDN-UHFFFAOYSA-N
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Description

4-Amino-5-(pentyloxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(pentyloxy)furan-2(5H)-one typically involves the reaction of mucochloric acid with an appropriate amine and alcohol. The process can be summarized in the following steps:

    Starting Material: Mucochloric acid is used as the starting material.

    Amine Addition: An amine, such as 4-amino-2(5H)-furanone, is added to the reaction mixture.

    Alcohol Addition: Pentanol is then added to introduce the pentyloxy group.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(pentyloxy)furan-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the furanone ring.

    Substitution: The amino and pentyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Amino-5-(pentyloxy)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-(pentyloxy)furan-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2(5H)-furanone: Lacks the pentyloxy group, making it less hydrophobic.

    5-Alkyloxy-4-amino-2(5H)-furanones: Similar structure but with different alkyl groups.

    2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile: Contains additional aromatic rings and nitrile groups.

Uniqueness

4-Amino-5-(pentyloxy)furan-2(5H)-one is unique due to its specific combination of amino and pentyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-amino-2-pentoxy-2H-furan-5-one

InChI

InChI=1S/C9H15NO3/c1-2-3-4-5-12-9-7(10)6-8(11)13-9/h6,9H,2-5,10H2,1H3

InChI Key

ALQLFPBJFIRVDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1C(=CC(=O)O1)N

Origin of Product

United States

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